4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate
Overview
Description
4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The structure of this compound includes a quinoline core fused with a benzene ring, which is further substituted with a phenyl acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate typically involves multi-step organic reactions. One common method involves the condensation of an aromatic amine with diethyl malonate in the presence of a catalyst such as triethylamine. This reaction is carried out in a solvent like diphenyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.
Scientific Research Applications
4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
Tetrahydrobenzo[b]azepines: These compounds also contain a fused benzene ring and are used in cardiovascular treatments.
Imidazole derivatives: These compounds have a different core structure but are used in similar applications, such as antimicrobial agents.
Uniqueness
4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate is unique due to its specific substitution pattern and the presence of the phenyl acetate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in research and development.
Properties
IUPAC Name |
[4-(2-oxo-3,4-dihydro-1H-benzo[h]quinolin-4-yl)phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-13(23)25-16-9-6-15(7-10-16)19-12-20(24)22-21-17-5-3-2-4-14(17)8-11-18(19)21/h2-11,19H,12H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGMWQLRFHQMCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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